molecular formula C8H9ClN4O B1394765 4-(6-Chloropyrimidin-4-yl)piperazin-2-one CAS No. 1220020-10-9

4-(6-Chloropyrimidin-4-yl)piperazin-2-one

Cat. No. B1394765
CAS RN: 1220020-10-9
M. Wt: 212.63 g/mol
InChI Key: XXJBREJDMMDBCS-UHFFFAOYSA-N
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Description

“4-(6-Chloropyrimidin-4-yl)piperazin-2-one” is a chemical compound with the molecular formula C8H9ClN4O . It has a molecular weight of 212.64 . This compound is a solid in form .


Molecular Structure Analysis

The molecular structure of “4-(6-Chloropyrimidin-4-yl)piperazin-2-one” can be represented by the SMILES string C1CN(CC(=O)N1)C2=CC(=NC=N2)Cl . This indicates that the compound contains a piperazine ring attached to a chloropyrimidine ring.


Physical And Chemical Properties Analysis

“4-(6-Chloropyrimidin-4-yl)piperazin-2-one” is a solid compound . It has a molecular weight of 212.64 and a molecular formula of C8H9ClN4O .

Scientific Research Applications

Anticancer Research

A study by Mallesha et al. (2012) focused on synthesizing derivatives of 4-(6-Chloropyrimidin-4-yl)piperazin-2-one for anticancer applications. The compounds showed promising antiproliferative effects against various human cancer cell lines, indicating potential as anticancer agents (Mallesha et al., 2012).

Protein Kinase Inhibition

Russell et al. (2015) developed compounds related to 4-(6-Chloropyrimidin-4-yl)piperazin-2-one, which inhibit protein kinases. This research employed a hybrid flow and microwave approach, enhancing yields and reducing synthetic steps (Russell et al., 2015).

Anti-Inflammatory Activity

Ghule et al. (2013) synthesized derivatives of 4-(6-Chloropyrimidin-4-yl)piperazin-2-one with benzothiazole and evaluated their anti-inflammatory activity. The compounds demonstrated significant inhibitory effects against cancer, suggesting a dual role in anti-inflammatory and anticancer applications (Ghule et al., 2013).

Antimicrobial Activity

Yurttaş et al. (2016) explored the antimicrobial properties of dithiocarbamate derivatives bearing the 4-(6-Chloropyrimidin-4-yl)piperazin-2-one structure. Their findings showed high antimicrobial activity in certain derivatives, highlighting potential applications in battling microbial infections (Yurttaş et al., 2016).

Monoamine Oxidase Inhibition

Kaya et al. (2017) synthesized piperazine derivatives of 4-(6-Chloropyrimidin-4-yl)piperazin-2-one, revealing selective inhibitory activity on monoamine oxidase A (MAO-A). This could have implications for treating neurological and psychiatric disorders (Kaya et al., 2017).

Future Directions

The potential anti-inflammatory properties of “4-(6-Chloropyrimidin-4-yl)piperazin-2-one” and similar compounds suggest possible future research directions in the development of new therapeutic strategies for inflammation-associated disorders .

properties

IUPAC Name

4-(6-chloropyrimidin-4-yl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4O/c9-6-3-7(12-5-11-6)13-2-1-10-8(14)4-13/h3,5H,1-2,4H2,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJBREJDMMDBCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401270878
Record name 4-(6-Chloro-4-pyrimidinyl)-2-piperazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401270878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Chloropyrimidin-4-yl)piperazin-2-one

CAS RN

1220020-10-9
Record name 4-(6-Chloro-4-pyrimidinyl)-2-piperazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220020-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(6-Chloro-4-pyrimidinyl)-2-piperazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401270878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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